1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one
Description
1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one is a fluorinated aromatic ketone featuring a phenyl ring substituted with two trifluoromethoxy (-OCF₃) groups at the 2- and 3-positions and a 3-bromopropanone (-CO-CH₂-CH₂Br) moiety at the 1-position. The trifluoromethoxy groups are strongly electron-withdrawing, significantly influencing the compound's electronic properties and reactivity. While detailed physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its structural analogs suggest applications in pharmaceuticals, agrochemicals, or materials science due to the stability imparted by fluorinated groups .
Properties
Molecular Formula |
C11H7BrF6O3 |
|---|---|
Molecular Weight |
381.07 g/mol |
IUPAC Name |
1-[2,3-bis(trifluoromethoxy)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6O3/c12-5-4-7(19)6-2-1-3-8(20-10(13,14)15)9(6)21-11(16,17)18/h1-3H,4-5H2 |
InChI Key |
YTNZRWDKUYAJKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)OC(F)(F)F)C(=O)CCBr |
Origin of Product |
United States |
Preparation Methods
NBS-Dimethyl Sulfide (DMS) System
NBS paired with DMS offers a milder alternative, particularly useful for acid-sensitive substrates. This system generates HBr in situ, facilitating bromide ion release without harsh acidic conditions.
Procedure:
- Dissolve 1-(2,3-bis(trifluoromethoxy)phenyl)propan-2-one in DCM.
- Add NBS and DMS dropwise at 0–5°C.
- Stir for 6–12 hours, then quench with triethylamine and hydrogen peroxide.
Advantages:
PBr₃-Mediated Bromination
Phosphorus tribromide enables direct α-bromination via nucleophilic substitution. This method is efficient but requires anhydrous conditions to prevent hydrolysis.
Reaction Equation:
$$
\text{R-C(=O)-CH}3 + \text{PBr}3 \rightarrow \text{R-C(=O)-CH}2\text{Br} + \text{H}3\text{PO}_3
$$
Key Parameters:
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness, scalability, and waste minimization. A two-step protocol derived from patent literature illustrates this approach:
Step 1: Grignard Reagent Formation
- React 2,3-bis(trifluoromethoxy)bromobenzene with magnesium in tetrahydrofuran (THF).
- Add paraldehyde (trimethylacetaldehyde) to capture the Grignard intermediate, yielding 1-(2,3-bis(trifluoromethoxy)phenyl)ethanol.
Step 2: Oxidation and Bromination
- Oxidize the ethanol intermediate to 1-(2,3-bis(trifluoromethoxy)phenyl)propan-2-one using CrO₃ or KMnO₄.
- Brominate with NBS-DMS under optimized conditions.
Scale-Up Challenges:
- Solvent Recovery: Distillation reclaims THF for reuse, reducing costs.
- Byproduct Management: Quenching with hydrogen peroxide neutralizes excess brominating agents.
Reaction Optimization and Parameter Analysis
Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst presence. The table below synthesizes data from multiple studies:
Purification and Characterization
Post-synthesis purification typically involves column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from toluene. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) confirm purity (>98%) and structural fidelity.
Key Spectral Data:
- ¹H NMR (CDCl₃): δ 7.8–8.1 (aromatic protons), δ 4.3 (CH₂Br), δ 2.9 (COCH₃).
- ¹³C NMR: 190.2 ppm (C=O), 120–140 ppm (CF₃O-substituted aryl carbons).
Comparative Analysis of Bromination Methods
The table below contrasts bromination strategies for this compound:
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Br₂ in DCM | 75–85 | 95–98 | Moderate | Low |
| NBS-DMS | 80–88 | 98–99 | High | Moderate |
| PBr₃ in THF | 70–78 | 90–95 | Low | High |
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include substituted phenyl derivatives.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets through its functional groups. The trifluoromethoxy groups enhance its reactivity and stability, while the bromopropanone moiety allows for various chemical modifications. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table summarizes structurally related compounds and their properties:
*Calculated based on structural analysis.
†Estimated from formula: C(11×12) + H(7×1) + Br(80) + F(6×19) + O(3×16) = 381.
Substituent Effects
Trifluoromethoxy (-OCF₃) vs. Trifluoromethylthio (-SCF₃):
- The target compound's -OCF₃ groups are more electronegative than -SCF₃ (), leading to stronger electron-withdrawing effects. This deactivates the aromatic ring, reducing susceptibility to electrophilic substitution compared to sulfur-containing analogs .
- Sulfur in -SCF₃ may confer better lipid solubility, influencing bioavailability in pharmaceutical contexts.
Bromophenyl vs. Trifluoromethoxyphenyl:
Physical and Chemical Properties
Solubility:
Fluorinated groups (e.g., -OCF₃, -SCF₃) enhance lipophilicity, improving solubility in organic solvents. This contrasts with hydroxyl-containing analogs (e.g., ’s diol), which are more polar .- Stability: Trifluoromethoxy groups resist metabolic degradation, suggesting greater in vivo stability for the target compound compared to non-fluorinated analogs .
Biological Activity
1-(2,3-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, cytotoxic effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C11H7BrF6O3
- Molecular Weight : 381.07 g/mol
- CAS Number : 1807081-17-9
The compound features a bromopropanone structure with two trifluoromethoxy groups attached to a phenyl ring, which enhances its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through the trifluoromethoxy groups. These groups can enhance binding affinity and metabolic stability, leading to inhibition or activation of specific biochemical pathways .
Anticancer Properties
Recent studies have demonstrated significant anticancer activity against various cancer cell lines. The compound exhibits cytotoxic effects with IC50 values indicating its potency:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (breast) | 0.12 - 2.78 | Doxorubicin | 0.5 - 2.0 |
| A549 (lung) | 0.19 - 5.13 | Prodigiosin | 1.93 |
| HeLa (cervical) | 0.65 - 2.41 | Tamoxifen | 10.38 |
The compound has shown to induce apoptosis in cancer cells through the activation of caspase pathways, which is critical for programmed cell death . Flow cytometry analysis has indicated that treatment with this compound leads to cell cycle arrest at the G1 phase, further supporting its role as an anticancer agent .
Cytotoxicity Studies
In vitro studies have revealed that the presence of electron-withdrawing groups (EWGs) such as trifluoromethoxy at specific positions on the phenyl ring enhances the biological activity of the compound. This structural modification is crucial for achieving higher potency against cancer cell lines .
Case Studies
One notable study evaluated the effects of this compound on human breast adenocarcinoma cells (MCF-7). The findings indicated that the compound not only inhibited cell proliferation but also triggered apoptotic pathways, evidenced by increased levels of p53 and cleaved caspase-3 .
Another case study focused on its interaction with lung cancer cells (A549), where it demonstrated superior efficacy compared to traditional chemotherapeutics like doxorubicin. The study highlighted the potential for this compound to serve as a lead candidate in developing new anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
